2,4-Dichloro-alpha-formylbenzeneacetonitrile
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Overview
Description
2,4-Dichloro-alpha-formylbenzeneacetonitrile is an organic compound with the molecular formula C9H5Cl2NO It is characterized by the presence of two chlorine atoms, a formyl group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-alpha-formylbenzeneacetonitrile typically involves the chlorination of alpha-formylbenzeneacetonitrile. One common method includes the use of 2,2’,4’-trichloroacetophenone as the starting material, which undergoes a series of reactions including reduction, distillation, and acidification to yield the desired product . The reaction conditions are generally mild, with isopropyl alcohol serving as both the solvent and reactant, and aluminum isopropoxide as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and environmentally friendly, with high conversion rates and product yields . The use of recyclable solvents and catalysts further enhances the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-alpha-formylbenzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-alpha-formylbenzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-alpha-formylbenzeneacetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features but different applications.
2,4-Dichlorobenzaldehyde: Another chlorinated benzene derivative used in organic synthesis.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
63915-49-1 |
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Molecular Formula |
C9H5Cl2NO |
Molecular Weight |
214.04 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-1-2-8(9(11)3-7)6(4-12)5-13/h1-3,5-6H |
InChI Key |
JJCRMZQGSNLGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C=O)C#N |
Origin of Product |
United States |
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